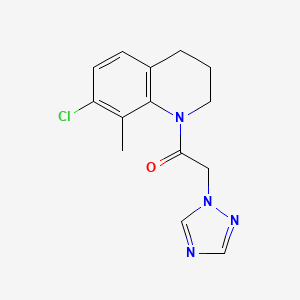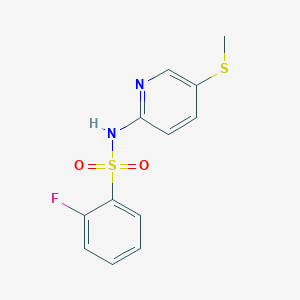![molecular formula C12H14BrN3O B7594226 4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline, also known as BODMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BODMA is a fluorescent probe that is widely used in biological imaging and sensing applications.
Mécanisme D'action
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline works by binding to specific molecules in biological systems and emitting fluorescence upon excitation. The mechanism of action of this compound involves the transfer of energy from the excited state of the molecule to the surrounding environment, resulting in the emission of light.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on biological systems. It has been shown to be non-toxic and non-cytotoxic at low concentrations. This compound does not interfere with cellular processes and does not affect cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several advantages for lab experiments. It is easy to use, has a high signal-to-noise ratio, and is compatible with a wide range of biological samples. Moreover, this compound is stable under a variety of conditions and has a long shelf life. However, this compound has some limitations. It is sensitive to photobleaching, which can limit its use in long-term imaging experiments. Moreover, this compound has limited spectral properties, which can limit its use in multiplexed imaging experiments.
Orientations Futures
There are several future directions for the use of 4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline in scientific research. One potential application is the development of this compound-based sensors for the detection of specific molecules in biological systems. Moreover, this compound can be used in the development of new imaging techniques for the visualization of biological processes in live cells and tissues. Additionally, the use of this compound in the development of new therapeutics for the treatment of diseases is an area of active research. Finally, the development of new this compound derivatives with improved spectral properties and photostability is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fluorescent probe that is widely used in biological imaging and sensing applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has several advantages for lab experiments, and its potential applications in scientific research are vast.
Méthodes De Synthèse
The synthesis of 4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves the reaction of 4-bromoaniline with N, N-dimethylformamide dimethyl acetal and 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the final product is obtained after purification.
Applications De Recherche Scientifique
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is widely used in biological imaging and sensing applications due to its fluorescent properties. It has been used to detect the presence of metal ions, such as copper and zinc, in biological samples. This compound has also been used to monitor changes in pH and temperature in biological systems. Moreover, this compound has been used to visualize the distribution of lipids in live cells and tissues.
Propriétés
IUPAC Name |
4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-6-10(4-5-11(8)13)16(3)7-12-15-14-9(2)17-12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLZXZDEICQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2=NN=C(O2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)